3-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate
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Overview
Description
3-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate is a chemical compound with a unique structure that has garnered interest in various scientific fields.
Preparation Methods
The synthesis of 3-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate involves several steps. One common synthetic route includes the reaction of 2-aminothiazolidin-4-one with acetic anhydride to form an intermediate, which is then reacted with 3-aminophenyl acetate under specific conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
3-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound’s unique structure makes it useful in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Studied for its antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-7(17)20-9-4-2-3-8(5-9)15-11(18)6-10-12(19)16-13(14)21-10/h2-5,10H,6H2,1H3,(H,15,18)(H2,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSIJNBQKPEPKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)NC(=O)CC2C(=O)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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